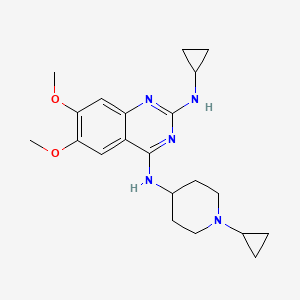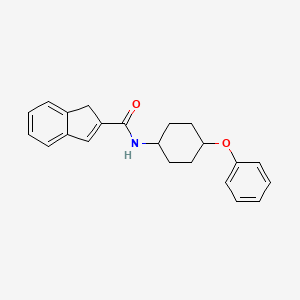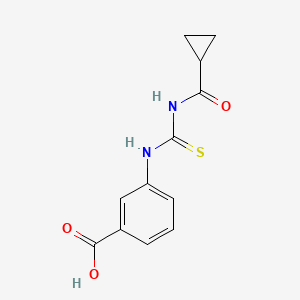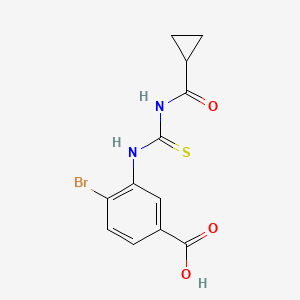![molecular formula C14H19N3O3S B7432579 N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide](/img/structure/B7432579.png)
N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide, also known as MCC-950, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MCC-950 has been shown to inhibit the NLRP3 inflammasome, which is a key component of the innate immune system that is involved in the development of several inflammatory diseases.
作用機序
The NLRP3 inflammasome is a multiprotein complex that is involved in the activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their active forms. N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide inhibits the NLRP3 inflammasome by binding to the NACHT domain of NLRP3, thereby preventing the recruitment of ASC and the subsequent activation of caspase-1.
Biochemical and Physiological Effects:
N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide has been shown to effectively inhibit the production of pro-inflammatory cytokines such as IL-1β and IL-18 in various preclinical models of inflammatory diseases. Moreover, N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide has been shown to improve disease outcomes in these models, suggesting that it may have therapeutic potential for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide is its specificity for the NLRP3 inflammasome, which makes it a valuable tool for studying the role of the NLRP3 inflammasome in various inflammatory diseases. However, one limitation of N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide is that it may not be suitable for use in vivo due to its poor pharmacokinetic properties.
将来の方向性
There are several future directions for the study of N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide. One potential direction is the development of more potent and selective inhibitors of the NLRP3 inflammasome. Another potential direction is the investigation of the role of the NLRP3 inflammasome in other diseases, such as cancer and metabolic disorders. Moreover, the development of more effective delivery systems for N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide may enable its use in vivo, thereby expanding its therapeutic potential.
合成法
The synthesis of N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide involves the condensation of 3-methylfuran-2-carboxylic acid with cyclohexanecarbonyl chloride to form 3-methylfuran-2-carbonyl cyclohexanecarboxylic acid. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with thiourea to yield N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide.
科学的研究の応用
N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide has been extensively studied in various preclinical models of inflammatory diseases, including rheumatoid arthritis, gout, and Alzheimer's disease. In these studies, N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide has been shown to effectively inhibit the NLRP3 inflammasome, resulting in a reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-18. Moreover, N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide has been shown to improve disease outcomes in these models, suggesting that it may have therapeutic potential for the treatment of inflammatory diseases.
特性
IUPAC Name |
N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-9-7-8-20-11(9)13(19)16-17-14(21)15-12(18)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,16,19)(H2,15,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKNXBMKNSZGNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NNC(=S)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(6-chloropyridin-2-yl)-3-[4-(hydroxymethyl)piperidin-1-yl]sulfonylthiophene-2-carbohydrazide](/img/structure/B7432503.png)


![3-[3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carbonyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B7432522.png)

![5-[(3-Methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B7432534.png)
![1-(5-Chloro-[1,3]thiazolo[5,4-b]pyridin-2-yl)-3-[(3-methylphenyl)-pyridin-2-ylmethyl]urea](/img/structure/B7432535.png)

![N-[(2-bromophenyl)-phenylmethyl]-3-fluoro-N-methyl-5-nitrobenzenesulfonamide](/img/structure/B7432555.png)
![Methyl 3-[[(2-bromophenyl)-phenylmethyl]-methylsulfamoyl]benzoate](/img/structure/B7432561.png)


![N-[2-[benzyl(methyl)amino]-2-cyclopropylethyl]-2-phenyl-1,3-thiazole-5-sulfonamide](/img/structure/B7432586.png)
![N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide](/img/structure/B7432590.png)